molecular formula C21H27Cl3N2O3 B2688175 Cetirizine (D8 dihydrochloride) CAS No. 2070015-04-0; 774596-22-4

Cetirizine (D8 dihydrochloride)

Cat. No.: B2688175
CAS No.: 2070015-04-0; 774596-22-4
M. Wt: 469.86
InChI Key: PGLIUCLTXOYQMV-FLZNRFFQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetirizine (D8 dihydrochloride) is a deuterated analog of cetirizine dihydrochloride, a second-generation H1-receptor inverse agonist widely used to treat allergic conditions such as rhinitis and chronic urticaria . This compound serves primarily as a high-purity reference standard in pharmacological and analytical research, with stringent storage requirements (2–8°C) and chemical specifications (purity ≥95–98%) . Its molecular formula is C₂₁H₁₉D₈Cl₃N₂O₃ (molecular weight: 469.859), distinguishing it from non-deuterated cetirizine dihydrochloride (C₂₁H₂₇Cl₃N₂O₃; molecular weight: 461.82) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Allergy Treatment

Cetirizine is primarily indicated for the treatment of allergic rhinitis and chronic urticaria. It effectively alleviates symptoms such as sneezing, rhinorrhea, and itchy eyes caused by allergens like pollen, dust mites, and animal dander. Its efficacy has been demonstrated in several clinical trials:

  • Chronic Urticaria : A study involving 30 patients showed that cetirizine significantly reduced occurrences of wheals and pruritus compared to placebo (P < 0.001) .
  • Allergic Rhinitis : Cetirizine is recognized for its rapid onset of action and long-lasting effects, making it suitable for managing seasonal allergies .

Ophthalmic Use

Cetirizine is available in an ophthalmic formulation to treat allergic conjunctivitis. This formulation has been shown to be effective in reducing ocular symptoms associated with allergies .

Pharmacokinetics

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour.
  • Excretion : Primarily renal excretion with an elimination half-life of approximately 8.3 hours.
  • Bioavailability : The drug exhibits different bioavailability patterns depending on its crystalline or amorphous forms, which can influence therapeutic outcomes .
PropertyValue
AbsorptionRapid (1 hour peak)
Elimination Half-Life8.3 hours
BioavailabilityVaries by form (amorphous vs crystalline)

Off-Label Uses

Cetirizine has been explored for several off-label applications:

  • Anaphylaxis Management : Used as an adjunct to epinephrine in managing anaphylactic reactions .
  • Androgenic Alopecia : Recent studies suggest topical cetirizine may benefit individuals unresponsive to minoxidil .
  • BASCULE Syndrome : Case reviews indicate positive treatment responses with high-dose cetirizine .

Efficacy in Children

A meta-analysis indicated that cetirizine improves clinical outcomes in children with allergic rhinitis, demonstrating comparable efficacy to other antihistamines while being generally well-tolerated .

Safety Profile

Cetirizine's safety profile is favorable, with minimal sedation reported compared to first-generation antihistamines . However, caution is advised in older patients due to potential sensitivity to adverse drug reactions.

Comparison with Similar Compounds

Table 1: Key Properties of Cetirizine (D8 Dihydrochloride) and Related Compounds

Compound Molecular Formula Molecular Weight Purity Primary Use Receptor Activity
Cetirizine D8 dihydrochloride C₂₁H₁₉D₈Cl₃N₂O₃ 469.859 ≥95–98% Research standard H1-receptor inverse agonist
Cetirizine dihydrochloride C₂₁H₂₇Cl₃N₂O₃ 461.82 ≥99.17% Clinical antihistamine H1-receptor inverse agonist
Cetirizine D4 dihydrochloride C₂₁H₂₃D₄Cl₃N₂O₃ 465.85 >98% Research H1-receptor inverse agonist
Chlorpheniramine Maleate C₁₆H₁₉ClN₂·C₄H₄O₄ 390.87 ≥99.91% Clinical antihistamine H1-receptor antagonist

Key Observations :

  • Deuterated vs. Non-Deuterated Cetirizine: Deuterium substitution in D8 and D4 analogs increases molecular weight and reduces metabolic degradation rates due to the kinetic isotope effect, enhancing their utility in tracer studies and drug metabolism research .
  • Second-Generation vs. First-Generation Antihistamines : Unlike first-generation H1 antagonists (e.g., chlorpheniramine), cetirizine and its deuterated forms exhibit minimal sedation due to reduced blood-brain barrier penetration .

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic Parameters

Parameter Cetirizine Dihydrochloride Cetirizine D8 Dihydrochloride Chlorpheniramine Maleate
Bioavailability ~100% Not clinically studied ~25–60%
Half-life (t₁/₂) 7–10 hours Presumed longer* 12–15 hours
Metabolism Minimal hepatic (CYP3A4) Slower oxidative O-dealkylation* Extensive hepatic (CYP2D6)
Excretion 70% renal (unchanged) Not quantified (research use) 20–30% renal

*Deuterated forms like D8 are hypothesized to exhibit prolonged half-lives due to deuterium’s stabilizing effect on carbon-deuterium bonds, though clinical data are absent .

Stability Considerations:

  • Cetirizine Dihydrochloride : Degrades under acidic conditions (2M HCl) via pseudo-first-order kinetics, forming degradation products detectable via HPLC .

Research and Development Challenges

  • Synthetic Complexity : Deuterated analogs require precise control over deuterium placement during synthesis to maintain pharmacological activity and avoid isotopic scrambling .
  • Regulatory Status: Cetirizine D8 dihydrochloride lacks clinical data and regulatory approval for therapeutic use, limiting its application to non-clinical studies .

Q & A

Q. Why do studies report conflicting IC₅₀ values for Cetirizine’s H1 receptor antagonism?

  • Methodological Answer: Variations in assay conditions (e.g., cell type, incubation time) affect results. Standardize protocols using histamine-induced IP₁ accumulation assays in HEK-293 cells expressing recombinant H1 receptors. Include positive controls (e.g., hydroxyzine) to normalize inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.